molecular formula C18H23N9O B2585518 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane CAS No. 2380070-65-3

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane

Cat. No.: B2585518
CAS No.: 2380070-65-3
M. Wt: 381.444
InChI Key: WHAGMDLTNXZDQM-UHFFFAOYSA-N
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Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo[4,3-b]pyridazine core and the subsequent attachment of the diazepane and triazole moieties.

    Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the triazolo[4,3-b]pyridazine ring.

    Attachment of Diazepane Moiety: The diazepane ring is introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

    Introduction of Triazole Moiety: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    Triazolo[4,3-b]pyridazine Derivatives: These compounds share the same core structure but differ in the attached functional groups, leading to variations in their biological activities.

    Diazepane Derivatives: Compounds with a diazepane ring but different substituents, which may exhibit different pharmacological properties.

    Triazole Derivatives: Compounds containing a triazole ring, which are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O/c1-24-12-14(19-23-24)18(28)26-9-3-8-25(10-11-26)16-7-6-15-20-21-17(27(15)22-16)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGMDLTNXZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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